Cas no 616-79-5 (2-Amino-5-nitrobenzoic acid)
2-Amino-5-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-5-nitrobenzoic acid
- 1-amino-2-carboxy-4-nitrobenzene
- 2-amino-5-nitorbenzoic acid
- 2-Amino-5-nitro-benzoic acid
- 4-nitroanthranilic acid
- 5-nitro-2-aminobenzoic acid
- 5-Nitroanthranilic acid, tech.
- Anthranilic acid,5-nitro
- Benzoic acid,2-amino-5-nitro
- 5-Nitroanthranilic acid
- CS-W020043
- NSC 63867
- 5-nitro-anthranilic acid
- NCIOpen2_000213
- AM62640
- NCGC00336357-01
- SY006070
- 6R6
- AKOS040744422
- F0211-0001
- InChI=1/C7H6N2O4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11
- CHEBI:61280
- MFCD00017039
- 616-79-5
- NSC 16208
- DTXSID8060668
- AC-7405
- C19788
- NSC-63867
- 5NAA
- BCP19327
- BP-20119
- NSC63867
- Cambridge id 5161184
- 2-Amino-5-nitrobenzoic acid, technical grade, 90%
- 2-Amino-5-nitrobenzoic acid, 95%
- Q27130976
- NSC16208
- 2-Amino-5-nitro-benzoicacid
- Anthranilic acid, 5-nitro-
- CHEMBL39476
- Q-103157
- HY-Y1681
- 5-Nitroantranilic acid
- NSC-16208
- AKOS000120536
- AB01330342-02
- EN300-17935
- N0644
- NS00034763
- 2-Amino-5-nitrobenzoicacid
- 2-azanyl-5-nitro-benzoic acid
- STR03468
- A8545
- FT-0602781
- EINECS 210-493-6
- Z57124408
- SCHEMBL377824
- Benzoic acid, 2-amino-5-nitro-
- AG-205/04762061
- STK267557
- DTXCID2043086
- BBL000333
- DB-024171
- Anthranilic acid, 5-nitro-(8CI)
- N60015
- FA38393
- 210-493-6
-
- MDL: MFCD00017039
- Inchi: 1S/C7H6N2O4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)
- InChI Key: RUCHWTKMOWXHLU-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C=CC=1N)[N+](=O)[O-])=O
- BRN: 646219
Computed Properties
- Exact Mass: 182.03300
- Monoisotopic Mass: 182.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 107
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.5181 (rough estimate)
- Melting Point: 270 °C (dec.) (lit.)
- Boiling Point: 437.9℃ at 760 mmHg
- Flash Point: 218.6℃
- Refractive Index: 1.5880 (estimate)
- Solubility: Insoluble
- Water Partition Coefficient: Insoluble
- PSA: 109.14000
- LogP: 1.97960
- Solubility: Not available
2-Amino-5-nitrobenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
2-Amino-5-nitrobenzoic acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
2-Amino-5-nitrobenzoic acid Pricemore >>
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159341-100g |
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616-79-5 | >98.0%(T) | 100g |
¥146.90 | 2023-09-01 | |
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616-79-5 | >98.0%(T) | 25g |
¥39.90 | 2023-09-01 | |
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616-79-5 | >98.0%(T) | 500g |
¥584.90 | 2023-09-01 |
2-Amino-5-nitrobenzoic acid Suppliers
2-Amino-5-nitrobenzoic acid Related Literature
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1. A convenient copper-catalyzed direct amination of nitroarenes with O-alkylhydroxylaminesShinzo Seko,Kunihito Miyake,Norio Kawamura J. Chem. Soc. Perkin Trans. 1 1999 1437
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Jin-Qiang Hou,Jia-Heng Tan,Xiao-Xiao Wang,Shuo-Bin Chen,Si-Yuan Huang,Jin-Wu Yan,Shu-Han Chen,Tian-Miao Ou,Hai-Bin Luo,Ding Li,Lian-Quan Gu,Zhi-Shu Huang Org. Biomol. Chem. 2011 9 6422
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3. CCXXXVII.—The preparation of phthalamic acids and their conversion into anthranilic acidsErnest Chapman,Henry Stephen J. Chem. Soc. Trans. 1925 127 1791
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Chad E. Schroeder,Sarah A. Neuenswander,Tuanli Yao,Jeffrey Aubé,Jennifer E. Golden Org. Biomol. Chem. 2016 14 3950
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S. Ursuegui,N. Chivot,S. Moutin,A. Burr,C. Fossey,T. Cailly,A. Laayoun,F. Fabis,A. Laurent Chem. Commun. 2014 50 5748
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Nitrobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Nitrobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 2-Amino-5-nitrobenzoic acid
2-Amino-5-Nitrobenzoic Acid: A Comprehensive Overview
2-Amino-5-nitrobenzoic acid (CAS No. 616-79-5) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, also known as o-amino-p-nitrobenzoic acid, has garnered attention due to its unique chemical properties and potential for functionalization. Recent advancements in synthetic methodologies and its utilization in cutting-edge research have further solidified its importance in modern chemistry.
The structure of 2-amino-5-nitrobenzoic acid consists of a benzoic acid backbone with an amino group at the 2-position and a nitro group at the 5-position. This arrangement imparts the molecule with distinct electronic and steric properties, making it amenable to a wide range of reactions. The amino group (-NH₂) is highly nucleophilic, enabling it to participate in reactions such as nucleophilic substitution and condensation. Conversely, the nitro group (-NO₂) is electron-withdrawing, which can influence the reactivity of the molecule and its derivatives.
One of the most notable applications of 2-amino-5-nitrobenzoic acid is in the synthesis of bioactive compounds. Researchers have explored its role in developing novel antibiotics, anti-inflammatory agents, and anticancer drugs. For instance, recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings underscore its potential in drug discovery and development.
In the realm of materials science, 2-amino-5-nitrobenzoic acid has been utilized as a building block for constructing advanced materials, including coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand due to the presence of both amino and carboxylic acid groups makes it ideal for forming stable metal complexes. Recent investigations have highlighted its role in creating porous materials with applications in gas storage, catalysis, and sensing technologies.
The synthesis of 2-amino-5-nitrobenzoic acid has also been a focal point of recent research. Traditional methods involve multi-step processes that often require harsh conditions or expensive reagents. However, innovative approaches such as microwave-assisted synthesis and enzymatic catalysis have emerged, offering greener and more efficient pathways for its production. These advancements not only reduce environmental impact but also enhance scalability for industrial applications.
From an environmental perspective, understanding the fate and behavior of 2-amino-5-nitrobenzoic acid in natural systems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a key role in its transformation. Additionally, its potential toxicity to aquatic organisms has been assessed through ecotoxicological studies, providing valuable insights for risk assessment and regulatory purposes.
In conclusion, 2-amino-5-nitrobenzoic acid (CAS No. 616-79-5) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent breakthroughs in synthesis and application development, position it as a key player in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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